

CAS number 1150114-35-4 chemical properties

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Compound of Interest

Compound Name: 5-Carbamoyl-2-chlorophenylboronic acid

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An In-Depth Technical Guide to the Wip1 Phosphatase Inhibitor GSK2830371

Senior Application Scientist Note: This guide focuses on the well-characterized research compound GSK2830371. An initial search for CAS Number 1150114-35-4 reveals a discrepancy. While several chemical suppliers assign this number to the boronic acid derivative "**5-Carbamoyl-2-chlorophenylboronic acid**," a significant body of scientific literature and major life science vendors associate the biological activity relevant to drug discovery with GSK2830371. GSK2830371's primary and correct CAS number is 1404456-53-6.^{[1][2][3]} This document will exclusively detail the properties and applications of GSK2830371 to serve the needs of researchers in oncology and cell signaling.

Introduction

The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation. Its activation in response to cellular stress, such as DNA damage, triggers cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.^{[4][5]} The activity of p53 is tightly controlled by a network of regulatory proteins. Among these, Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a critical negative regulator.^{[4][6]} Wip1 functions as a serine/threonine phosphatase that dampens the DNA damage response (DDR) by dephosphorylating and inactivating key signaling proteins, including p53 itself.^{[7][8]}

Given that PPM1D is frequently amplified in various human cancers, particularly in tumors that retain wild-type p53, its inhibition presents a compelling therapeutic strategy.^{[9][10]}

GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase.[2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological effects, and key experimental protocols for its use in a research setting.

Chemical Identity and Physicochemical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide compound. Its key properties are summarized in the table below.

Property	Value	Source(s)
Chemical Name	5-[[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-2-(cyclopropylamino)-1-(cyclopentylmethyl)-2-oxoethyl]-2-thiophenecarboxamide	[6]
CAS Number	1404456-53-6	[1][2][3]
Molecular Formula	C ₂₃ H ₂₉ ClN ₄ O ₂ S	[2][3]
Molecular Weight	461.02 g/mol	[2][3]
Purity	≥97-98% (HPLC)	[2][3]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol.	[3]
Storage	Store as powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.	[1][3]

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 acts as a highly selective, non-competitive, and reversible inhibitor of Wip1 phosphatase. Unlike inhibitors that target the active site, GSK2830371 binds to an allosteric

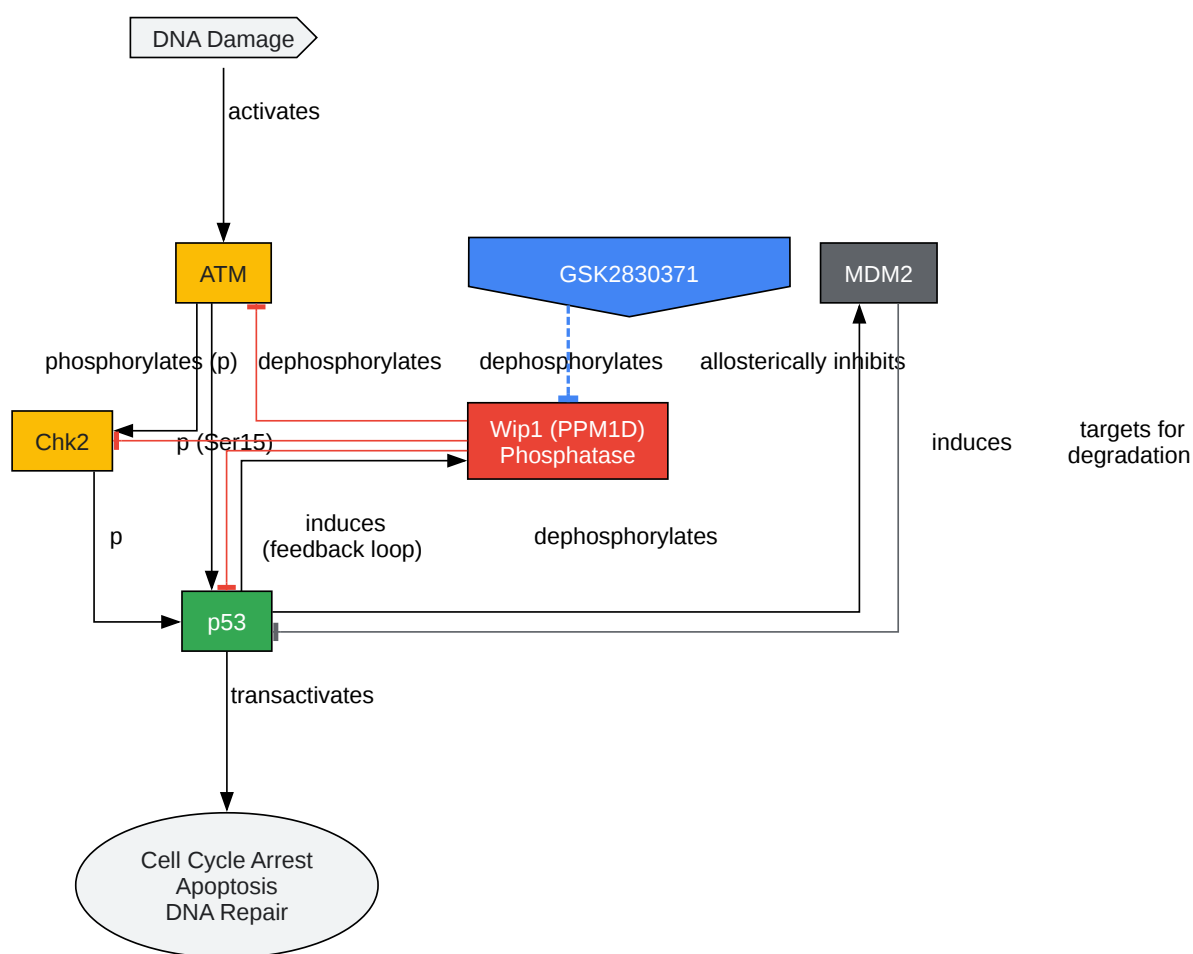
site involving the enzyme's "flap" subdomain. This binding induces a conformational change that inhibits the phosphatase's catalytic activity.

The primary role of Wip1 is to terminate the DDR signaling cascade, allowing cells to recover after stress. It achieves this by dephosphorylating key proteins in the p53 and ATM/Chk2 pathways.^{[7][8][11]} By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, leading to the sustained activation and accumulation of these critical tumor-suppressive signals.

Key Downstream Effects of Wip1 Inhibition:

- **Increased p53 Phosphorylation:** GSK2830371 treatment leads to a rapid and sustained increase in the phosphorylation of p53 at Serine 15 (p-p53 Ser15).^{[1][4][12]} This phosphorylation is crucial for p53's stability and transcriptional activity, as it reduces the interaction between p53 and its primary negative regulator, MDM2.^[5]
- **Activation of DDR Kinases:** The compound enhances the phosphorylation of other key Wip1 substrates, including ATM (S1981), Chk2 (T68), and the DNA damage marker γH2AX (S139).^{[1][2]} This amplifies the signal to arrest the cell cycle and initiate repair or apoptosis.

The signaling pathway is illustrated in the diagram below.



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Caption: Wip1 Signaling Pathway and Inhibition by GSK2830371.

Biological Activity and Therapeutic Potential

GSK2830371 displays selective antiproliferative activity against a subset of cancer cell lines, particularly those with wild-type TP53.^[1] Its primary therapeutic value, however, lies in its ability to synergize with other anticancer agents.

Potential of MDM2 Inhibitors

The most well-documented application of GSK2830371 is its potentiation of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).^{[4][9][10]} MDM2 inhibitors work by disrupting the MDM2-p53 interaction, leading to p53 stabilization. While effective, cancer cells can develop resistance. Wip1 is a p53 target gene, creating a negative feedback loop where stabilized p53 increases Wip1 expression, which in turn dephosphorylates and inactivates p53.^[8]

By co-administering GSK2830371, this feedback loop is broken. The MDM2 inhibitor stabilizes p53 protein, while the Wip1 inhibitor ensures it remains in a hyper-phosphorylated, highly active state.^{[4][13]} This combination leads to a much stronger induction of p53 target genes involved in apoptosis (e.g., PUMA, TNFRSF10B) and a more profound cytotoxic effect than either agent alone.^{[9][14]} This synergy is particularly effective in tumors with PPM1D amplification or gain-of-function mutations.^[9]

Sensitization to Genotoxic Chemotherapy

Inhibition of Wip1 by GSK2830371 also sensitizes cancer cells to traditional DNA-damaging agents like doxorubicin.^{[10][13]} By preventing the deactivation of the DDR pathway, GSK2830371 lowers the threshold for triggering cell cycle arrest and apoptosis in response to genotoxic stress, thereby enhancing the efficacy of chemotherapy.^{[10][15]}

Experimental Protocols

As a Senior Application Scientist, I provide the following validated protocols as a starting point for utilizing GSK2830371 in your research.

Protocol: In Vitro Wip1 Phosphatase Inhibition Assay

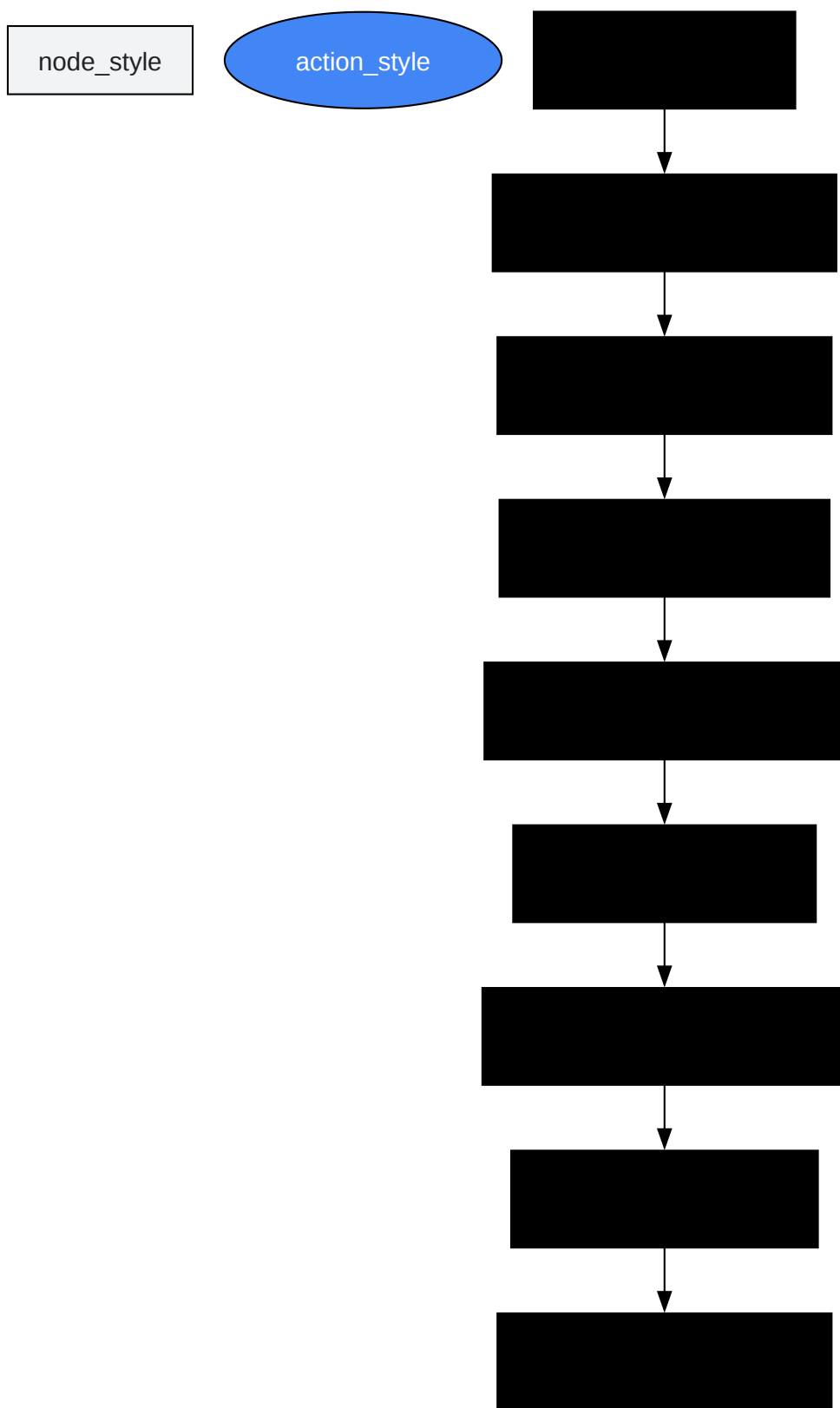
This protocol is designed to measure the direct inhibitory effect of GSK2830371 on Wip1 enzymatic activity using a fluorescent substrate.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.05 mg/ml BSA.[\[1\]](#)
 - Wip1 Enzyme: Recombinant human Wip1 (e.g., residues 2-420) diluted in Assay Buffer to a working concentration of 10 nM.[\[1\]](#)
 - Substrate: Fluorescein diphosphate (FDP) or a specific phospho-peptide substrate diluted in Assay Buffer to a working concentration of 50 μM.[\[1\]](#)
 - Inhibitor: Prepare a 10 mM stock of GSK2830371 in anhydrous DMSO. Create a serial dilution series (e.g., from 1 μM to 1 pM) in Assay Buffer.
- Assay Procedure (96-well plate format):
 - Add 25 μL of the GSK2830371 serial dilutions or DMSO (vehicle control) to appropriate wells.
 - Add 25 μL of the 50 μM substrate solution to all wells.
 - Incubate the plate at room temperature for 10 minutes.
 - Initiate the reaction by adding 50 μL of the 10 nM Wip1 enzyme solution to all wells.
 - Incubate at room temperature for 30-60 minutes, protected from light.
- Data Acquisition:
 - Measure the fluorescent signal using a microplate reader at an excitation/emission wavelength appropriate for fluorescein (e.g., 485/530 nm).[\[1\]](#)
 - Calculate the percent inhibition for each concentration relative to the DMSO control and plot the data to determine the IC₅₀ value.

Protocol: Cellular Assay for p53 Phosphorylation via Western Blot

This protocol details the detection of increased p-p53 (Ser15) in a cellular context following treatment with GSK2830371.



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Caption: Workflow for Western Blot Analysis of p53 Phosphorylation.

Methodology:

- Cell Culture and Treatment:
 - Plate MCF7 cells (which are TP53 wild-type and have PPM1D amplification) in 6-well plates and grow to 70-80% confluency.
 - Treat cells with GSK2830371 (e.g., 2.5 μ M) or DMSO (vehicle control) for a specified time course (e.g., 2, 8, 24 hours).[12]
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Western Blotting:
 - Determine protein concentration using a BCA assay.
 - Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer.
 - Separate proteins by size on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p53 (Ser15) (e.g., Cell Signaling Technology #9284).[5]
 - Separately, probe a parallel blot or strip and re-probe the same blot for total p53 and a loading control (e.g., GAPDH or β -actin).
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection and Analysis:
 - Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
 - Image the blot using a digital imager.
 - Quantify the band intensities and normalize the p-p53 (Ser15) signal to the total p53 or loading control signal to determine the fold-change upon treatment.

Data Summary: Inhibitory Activity

GSK2830371 is a highly potent inhibitor of Wip1, with low nanomolar activity in biochemical assays.

Target/Substrate	IC ₅₀ Value	Source(s)
Wip1 / FDP	6 nM	[1][2]
Wip1 / phospho-p38 MAPK (T180)	13 nM	[12]
Other Phosphatases (panel of 21)	>30 μ M	[2]

Conclusion

GSK2830371 is a pivotal research tool for investigating the DNA damage response and the tumor-suppressive p53 network. Its high potency and selectivity for Wip1 phosphatase allow for precise modulation of this critical signaling node. The compound's ability to reactivate p53 signaling, especially in combination with MDM2 inhibitors, underscores its significant potential in the development of targeted cancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize GSK2830371 in their exploration of novel cancer treatments.

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